Glycyl-L-tyrosylglycyl-L-aspartic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
170029-10-4 |
|---|---|
Molecular Formula |
C17H22N4O8 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C17H22N4O8/c18-7-13(23)20-11(5-9-1-3-10(22)4-2-9)16(27)19-8-14(24)21-12(17(28)29)6-15(25)26/h1-4,11-12,22H,5-8,18H2,(H,19,27)(H,20,23)(H,21,24)(H,25,26)(H,28,29)/t11-,12-/m0/s1 |
InChI Key |
OPICWDNEPXEJOV-RYUDHWBXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Foundational Considerations in Glycyl L Tyrosylglycyl L Aspartic Acid Research
Historical Context and Evolution of Small Peptide Research Paradigms
The journey into understanding peptides began in the early 20th century with the pioneering work of German chemist Hermann Emil Fischer. In 1900, he proposed that peptides were chains of amino acids linked by specific bonds, a theory he substantiated by 1902 with the discovery of the peptide bond. ideal-pharma.eu His synthesis of the dipeptide glycylglycine (B550881) in 1901 marked a significant milestone, laying the groundwork for future peptide research. ias.ac.in Fischer aptly named these molecules "peptides" in 1902, drawing from the Greek word "pepsis," meaning digestion. ias.ac.in
For several decades, peptide research focused on the quantitative accumulation of knowledge, with scientists diligently working to understand the structure of various compounds and developing methods to break down polymeric compounds into their monomeric units. ideal-pharma.eu A major breakthrough occurred in 1953 with the chemical synthesis of the hormone oxytocin (B344502) by Vincent du Vigneaud, a landmark achievement that truly launched the field of bioactive peptide research. ias.ac.inbenthamdirect.comresearchgate.net This accomplishment was followed by the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in 1963, a revolutionary technique that dramatically simplified and accelerated the synthesis of peptides of varying lengths and complexities. benthamdirect.comresearchgate.net
The latter half of the 20th century witnessed a surge in the discovery of a vast number of naturally occurring peptides with potent and specific biological activities. ias.ac.in This led to a paradigm shift, moving from simple characterization to in-depth investigations of structure-activity relationships, where numerous analogs of natural peptides were synthesized to understand their pharmacological properties. ias.ac.in This era marked the transition from a purely chemical focus to a more interdisciplinary approach, integrating principles of pharmacology, biochemistry, and medicine.
Thematic Relevance of Oligopeptide Studies in Modern Chemical Biology
Oligopeptides, defined as short chains of amino acids (typically 2-50 residues), are central to modern chemical biology due to their diverse and crucial regulatory roles in virtually all living organisms. researchgate.net They are involved in a wide array of physiological processes within the nervous, endocrine, and immune systems. researchgate.net The study of oligopeptides has become a significant area of research, with a focus on understanding their structure-function relationships and their potential as therapeutic agents, diagnostic tools, and analytical reagents. researchgate.netfrontiersin.org
A key theme in contemporary oligopeptide research is the exploration of chemical modifications to enhance their properties. frontiersin.org Inspired by natural post-translational modifications (PTMs), scientists are developing methods to create novel peptide-based molecules with improved stability, solubility, and biological activity. frontiersin.org For instance, glycosylation, a naturally occurring modification, is known to improve the in-vivo stability and solubility of peptides without inducing an immune response. frontiersin.org
Furthermore, the study of oligopeptides is crucial for understanding complex biological phenomena such as protein folding and protein-protein interactions. The specific sequence of amino acids in an oligopeptide dictates its three-dimensional structure and, consequently, its function. nih.gov For example, certain motifs within oligopeptides, like the "asx turn" involving aspartic acid, are critical for initiating protein folding. nih.govcreative-peptides.com The investigation of such structural elements provides valuable insights into the fundamental principles governing protein architecture and function.
Delineation of Research Aims and Methodological Scope Pertaining to Glycyl-L-tyrosylglycyl-L-aspartic Acid
Research on this compound, a specific tetrapeptide, encompasses a range of objectives aimed at elucidating its chemical, physical, and potential biological properties. The primary research aims typically include:
Synthesis and Characterization: The initial step involves the chemical synthesis of the tetrapeptide. This is often achieved through established methods like solid-phase peptide synthesis (SPPS) or solution-phase synthesis. researchgate.netnih.gov Following synthesis, a thorough characterization is necessary to confirm the correct sequence and purity of the compound. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed for this purpose. researchgate.net
Structural Analysis: Determining the three-dimensional conformation of the peptide is crucial for understanding its potential interactions with biological targets. Computational modeling and simulation techniques, such as molecular dynamics, can be used to predict the peptide's structure and flexibility in different environments. nih.gov
Investigation of Physicochemical Properties: This involves studying properties like solubility, stability under different pH and temperature conditions, and its pKa values. chemicalbook.com These parameters are essential for any potential application.
Exploring Biological Activity: A key research aim is to investigate the potential biological functions of the tetrapeptide. This could involve in vitro assays to screen for specific activities, such as enzyme inhibition or receptor binding.
The methodological scope for studying this compound is broad and interdisciplinary. It combines techniques from organic chemistry for synthesis, analytical chemistry for characterization, and biochemistry and molecular biology for functional studies. The synthesis process itself can be complex, especially when dealing with amino acids like aspartic acid, which can be prone to side reactions such as aspartimide formation. nih.gov To overcome such challenges, researchers may employ strategies like using dipeptide building blocks during synthesis. nih.gov
Significance of Constituent Amino Acids (Glycine, Tyrosine, Aspartic Acid) in Peptide Structure and Function
The properties and potential function of this compound are intrinsically linked to the unique characteristics of its constituent amino acids: Glycine (B1666218), Tyrosine, and Aspartic Acid.
Glycine (Gly): As the simplest amino acid with a single hydrogen atom as its side chain, glycine imparts significant conformational flexibility to a peptide chain. This flexibility allows it to fit into tight turns and sterically hindered regions of protein structures where other, bulkier amino acids cannot. wikipedia.org This structural role is critical in the formation of specific protein motifs. wikipedia.org Functionally, the lack of a side chain can also be significant, enabling unique interactions, such as binding to phosphate (B84403) groups.
Tyrosine (Tyr): Tyrosine is an aromatic amino acid with a hydroxyl group on its phenyl ring. wikipedia.org This hydroxyl group makes tyrosine more reactive than phenylalanine and allows it to participate in hydrogen bonding, which can stabilize protein structure. numberanalytics.com The aromatic side chain can also engage in stacking interactions with other aromatic groups. Functionally, tyrosine residues are often involved in the active sites of enzymes and can be post-translationally modified through phosphorylation, a key mechanism in signal transduction pathways. wikipedia.org
Aspartic Acid (Asp): Aspartic acid is an acidic amino acid with a carboxyl group in its side chain. vedantu.comwikipedia.org At physiological pH, this side chain is typically deprotonated, carrying a negative charge. wikipedia.org This charge allows aspartic acid to participate in ionic interactions and hydrogen bonding, which are crucial for maintaining the solubility and ionic character of proteins. arizona.edu Aspartic acid plays a significant role in enzyme active centers, often acting as a general acid or base. arizona.edu Furthermore, its side chain can form "asx turns" and "asx motifs," which are important structural elements that contribute to protein folding. nih.govcreative-peptides.com
The specific sequence of these amino acids in this compound—the flexible glycine residues flanking the bulky and functional tyrosine, and the charged aspartic acid at the C-terminus—creates a unique chemical entity with a specific set of structural and functional potentials that warrant detailed scientific investigation.
Interactive Data Table: Properties of Constituent Amino Acids
| Amino Acid | Abbreviation | Side Chain | Key Structural Roles | Key Functional Roles |
| Glycine | Gly, G | -H | High conformational flexibility, fits in tight turns. wikipedia.org | Can participate in unique binding interactions (e.g., with phosphates). |
| Tyrosine | Tyr, Y | -CH2-Ph-OH | Hydrophobic core packing, aromatic stacking interactions, hydrogen bonding. numberanalytics.com | Enzyme catalysis, signal transduction (via phosphorylation). wikipedia.org |
| Aspartic Acid | Asp, D | -CH2-COOH | Ionic interactions, hydrogen bonding, formation of asx turns/motifs. nih.govcreative-peptides.comarizona.edu | General acid-base catalysis in enzymes, maintaining protein solubility. arizona.edu |
Synthetic Methodologies and Chemical Derivatization of Glycyl L Tyrosylglycyl L Aspartic Acid
Advanced Solid-Phase Peptide Synthesis (SPPS) Techniques for Glycyl-L-tyrosylglycyl-L-aspartic Acid
Solid-phase peptide synthesis (SPPS) is the most common method for producing peptides. core.ac.uk This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. core.ac.ukscispace.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. peptide.comluxembourg-bio.com
Optimization of Resin Chemistry and Coupling Efficiencies
The success of SPPS is highly dependent on the choice of the solid support and the efficiency of the coupling reactions. core.ac.uk For a tetrapeptide like this compound, which contains both a bulky hydrophobic residue (Tyrosine) and a potentially problematic acidic residue (Aspartic acid), careful optimization is crucial.
Resin Chemistry: The solid support, or resin, must be compatible with the synthesis conditions and allow for efficient reaction kinetics. Its properties, such as swelling capacity and hydrophobicity, play a significant role. core.ac.ukcreative-peptides.com
Polystyrene (PS) Resins: Traditional resins like Wang or 2-chlorotrityl chloride (2-CTC) resins are based on polystyrene cross-linked with divinylbenzene (B73037) (DVB). peptide.comrsc.org The 2-CTC resin is particularly useful for preparing protected peptide fragments as it allows for cleavage under very mild acidic conditions, keeping the side-chain protecting groups intact. cblpatras.gr Wang resin is also common but requires stronger acid, typically trifluoroacetic acid (TFA), for cleavage. peptide.com
Polyethylene Glycol (PEG) Resins: To overcome the challenges associated with the hydrophobicity of PS resins, more hydrophilic supports have been developed. rsc.org Resins like TentaGel or ChemMatrix, which incorporate PEG, exhibit better swelling properties in a wider range of solvents, including the commonly used N,N-dimethylformamide (DMF). scispace.comrsc.orgresearchgate.net This improved solvation helps to prevent peptide chain aggregation and improves reaction kinetics, which is beneficial even for short sequences. nih.gov For a sequence containing both hydrophobic (Tyr) and hydrophilic (Asp) residues, a PEG-grafted polystyrene resin can offer a balanced environment.
Interactive Table 1: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Full Name | Key Characteristics |
|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A widely used and efficient reagent, known for high coupling efficiency and forming stable active esters. creative-peptides.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | One of the most reactive and effective reagents, particularly for difficult couplings involving sterically hindered amino acids. luxembourg-bio.comgyrosproteintechnologies.com |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A third-generation uronium salt with high reactivity similar to HATU but with by-products that are more soluble, simplifying purification. rsc.orgacs.org |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | A cost-effective carbodiimide-based method. When used with an additive like OxymaPure, it effectively suppresses racemization and is considered a "greener" alternative. rsc.orgacs.org |
The efficiency of these reagents is also influenced by reaction conditions such as temperature and mixing. chemrxiv.org While standard SPPS is performed at room temperature, microwave-assisted SPPS or heated flow-based systems can accelerate coupling and deprotection steps, though care must be taken to avoid side reactions at higher temperatures. gyrosproteintechnologies.comchemrxiv.orgnih.gov
Strategies for Cleavage, Deprotection, and Purification in SPPS
The final stage of SPPS involves cleaving the completed peptide from the resin support and removing all side-chain protecting groups. thermofisher.com This is typically achieved in a single step using a strong acid cocktail. uwec.edu
Cleavage and Deprotection: For the Fmoc/tBu synthesis strategy, a strong acid, most commonly Trifluoroacetic acid (TFA), is used. wikipedia.orggoogle.com The side chains of Tyrosine and Aspartic acid are typically protected as tert-butyl (tBu) ether and tert-butyl (OtBu) ester, respectively, which are readily cleaved by TFA. thermofisher.com A critical challenge in synthesizing peptides containing Aspartic acid is the formation of an aspartimide intermediate during both the coupling and the final cleavage steps. nih.govnih.gov This side reaction can lead to chain termination and racemization of the aspartic acid residue. nih.govacs.org Strategies to minimize aspartimide formation include:
Adding small amounts of an organic acid to the piperidine (B6355638) solution used for Fmoc-deprotection. acs.org
Using specialized protecting groups on the aspartic acid side chain that are less prone to cyclization. nih.gov
Careful control of cleavage conditions and the use of optimized cleavage cocktails.
The cleavage cocktail usually contains scavengers to capture the reactive cationic species (like the tert-butyl cation) that are released during deprotection. thermofisher.com For a peptide containing Tyrosine, which is susceptible to alkylation by these cations, scavengers are essential. thermofisher.com A common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). google.com
Purification: The crude peptide obtained after cleavage is a mixture containing the target peptide along with impurities from incomplete couplings (deletion sequences) or side reactions. lcms.cz The most powerful and widely used technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). lcms.cznih.gov This method separates the target peptide from impurities based on differences in hydrophobicity. lcms.cz Other techniques can also be employed, sometimes in combination.
Interactive Table 2: Overview of Peptide Purification Techniques
| Purification Method | Principle of Separation | Application for Gly-Tyr-Gly-Asp |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | The standard and most effective method for achieving high purity (>95-98%). lcms.cznih.govbiotage.com |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Can be used to separate peptides with different charge states, useful for removing impurities with charge variations. nih.gov |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Useful for removing very small molecule impurities or large aggregates, but less effective at separating deletion sequences. nih.gov |
| Flash Chromatography | A rapid form of column chromatography. | Can be used for a preliminary "crude clean up" to enrich the sample before a final HPLC polishing step, saving time and cost. biotage.com |
Solution-Phase Synthesis Approaches for Specialized this compound Analogues
Solution-phase peptide synthesis (SPPS), also known as liquid-phase synthesis, is the classical method where reactions are carried out in a homogeneous solution. wikipedia.orgbachem.com While often more labor-intensive than SPPS due to the need to isolate and purify intermediates after each step, it remains highly valuable for large-scale production and for the synthesis of complex peptide analogues. core.ac.ukneulandlabs.com
Segment Condensation and Convergent Synthesis Principles
A key strategy in solution-phase synthesis is segment condensation, or a convergent approach. wikipedia.orgspringernature.com Instead of adding amino acids one by one, this method involves synthesizing smaller, protected peptide fragments and then coupling them together. wikipedia.orgnih.gov For this compound, a convergent synthesis could involve:
Fragment Synthesis: Two dipeptide fragments, such as (P1)-Gly-Tyr-OH and H-Gly-Asp-(P2), are synthesized separately. P1 and P2 represent suitable protecting groups for the N-terminus and the C-terminal/Asp side chain, respectively.
Fragment Coupling: The two fragments are then coupled in solution using a coupling reagent to form the full protected tetrapeptide, (P1)-Gly-Tyr-Gly-Asp-(P2).
Final Deprotection: All protecting groups are removed in a final step to yield the target peptide.
This approach offers the advantage of purifying the intermediate fragments, which can lead to a final product of very high purity and simplifies the removal of closely related impurities. neulandlabs.comspringernature.com
Challenges in Racemization Control and Stereochemical Integrity of Peptide Bonds
A major challenge in peptide synthesis, particularly in solution-phase segment condensation, is maintaining the stereochemical integrity of the amino acids. highfine.com Racemization, the loss of chiral purity at the α-carbon of an amino acid, can occur during the activation of the carboxyl group for coupling. nih.govpeptide.com This happens via the formation of a planar, optically labile intermediate, typically an oxazolone. nih.gov
The extent of racemization is influenced by several factors, including the structure of the amino acid being activated, the coupling reagent, the solvent, temperature, and the presence of a base. highfine.compeptide.com While Aspartic acid itself can be prone to racemization via aspartimide formation, any activated amino acid can potentially lose its stereochemical configuration. nih.gov
To combat this, anti-racemization additives are almost always used in conjunction with coupling reagents. highfine.comuw.edu.pl
Interactive Table 3: Common Anti-Racemization Additives
| Additive | Full Name | Mechanism of Action |
|---|---|---|
| HOBt | 1-Hydroxybenzotriazole | Reacts with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated species. highfine.compeptide.com |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Similar to HOBt but more effective at preventing racemization due to neighboring group participation from the pyridine (B92270) nitrogen, which accelerates coupling. highfine.com |
| OxymaPure | Ethyl cyanohydroxyiminoacetate | A non-explosive and highly effective alternative to HOBt and HOAt, it forms highly reactive esters while efficiently suppressing racemization. acs.orghighfine.com |
| CuCl₂ | Copper(II) chloride | Has been reported as an effective additive to suppress racemization during the coupling of peptide segments in solution. peptide.com |
Chemoenzymatic and Hybrid Synthesis Methodologies for this compound
Modern peptide synthesis often employs innovative strategies that combine the best features of different methodologies to overcome specific challenges.
Chemoenzymatic Peptide Synthesis (CEPS): This method utilizes enzymes, typically proteases or engineered ligases, to catalyze the formation of peptide bonds. nih.govyoutube.com A key advantage of this approach is its absolute stereoselectivity, which completely avoids racemization. nih.gov The reactions are conducted under mild, aqueous conditions, making CEPS a "green" and sustainable technology. nih.gov
For the synthesis of Gly-Tyr-Gly-Asp, a chemoenzymatic approach could involve the enzymatic ligation of two dipeptide fragments, for example, Gly-Tyr-OEt (an ethyl ester) and H-Gly-Asp-OH. An appropriate enzyme, such as papain or thermolysin, could be selected based on its known substrate specificity for the amino acids at the ligation junction (in this case, Tyrosine and Glycine). nih.govrsc.org The use of engineered enzymes, or "peptiligases," has further broadened the scope of this technique, allowing for the efficient synthesis of a wide range of peptide sequences, including those with unnatural amino acids. youtube.comnih.gov
Application of Proteases and Ligases for Controlled Peptide Ligation
Enzymatic peptide synthesis offers a clean and mild alternative for creating peptide bonds. nih.gov The high regio- and stereospecificity of enzymes allows for the use of minimally protected substrates, virtually eliminating the risk of racemization, which can be a significant drawback of chemical coupling agents. researchgate.netnih.gov For the synthesis of a tetrapeptide like this compound, several classes of enzymes, including proteases and ligases, are particularly relevant.
Proteases such as chymotrypsin, papain, and alcalase are frequently used in the kinetically controlled synthesis of peptides. researchgate.net In this approach, an acyl donor ester and a nucleophilic amino component react to form a new peptide bond. researchgate.net Chymotrypsin is a potent catalyst with strong specificity for aromatic amino acids like L-tyrosine, making it highly suitable for forming peptide bonds involving this residue. researchgate.net For instance, α-chymotrypsin has been successfully used to catalyze the synthesis of peptide fragments containing tyrosine, demonstrating its utility in producing specific peptide sequences. researchgate.net
Peptide asparaginyl ligases (PALs) represent another class of powerful enzymes for peptide ligation. nih.gov These enzymes, found in cyclotide-producing plants, can perform rapid, site-specific ligation reactions. nih.gov The mechanism involves the enzyme's catalytic cysteine attacking the carbonyl group of an asparagine or aspartic acid (Asx) residue at the P1 position of a peptide substrate. nih.gov This forms a transient acyl-enzyme intermediate, cleaving the original peptide bond. nih.gov Subsequently, an incoming N-terminal amine attacks this intermediate, releasing the newly formed, ligated peptide product. nih.gov Given that this compound contains an L-aspartic acid residue at its C-terminus, a PAL could theoretically be used to ligate a Glycyl-L-tyrosylglycine fragment to an L-aspartic acid derivative.
| Enzyme Class | Specificity Example | Relevance to Gly-Tyr-Gly-Asp Synthesis | Source |
| Proteases | Chymotrypsin: High specificity for aromatic amino acids (e.g., Tyrosine, Phenylalanine). | Catalyzing the formation of the peptide bond involving the L-tyrosine residue. | researchgate.net |
| Ligases | Peptide Asparaginyl Ligases (PALs): Site-specific ligation C-terminal to Aspartic Acid or Asparagine. | Catalyzing the final ligation step to attach the L-aspartic acid residue. | nih.gov |
Integration of Chemical and Enzymatic Steps for Tailored Peptide Production
The combination of chemical and enzymatic synthesis, known as a chemoenzymatic approach, synergistically uses the advantages of both technologies to overcome their individual drawbacks. nih.gov This integrated strategy is highly effective for the tailored production of complex peptides. A common strategy involves the chemical synthesis of smaller, protected peptide fragments, which are then joined together using enzymatic ligation. This approach was successfully used to produce the tetrapeptide Bz-RGDS-NH2 through a combination of chemical and enzymatic methods. nih.gov
For this compound, a plausible chemoenzymatic route could involve the chemical synthesis of the dipeptide Glycyl-L-tyrosine. Methods like the acyl chloride or carbodiimidazole method can be employed for this initial step. chemicalbook.com Following the synthesis of this dipeptide, it could serve as a substrate for enzymatic coupling with a glycyl-L-aspartic acid fragment. The use of di- or tri-peptide esters as substrates for polymerization by enzymes like papain has been shown to be effective, whereas single amino acid esters can have poor affinity for the enzyme. rsc.org
Post-Synthetic Modification and Derivatization Strategies for Functionalization
Post-synthetic modification is crucial for functionalizing peptides, enabling their use as molecular probes and tools in biological research. These strategies introduce new chemical groups, such as fluorescent tags or non-natural amino acids, to tailor the peptide's properties for specific applications.
Bioconjugation Techniques for Fluorescent Probes and Affinity Ligands
Fluorescently labeling peptides is a key method for visualizing their interactions, distribution, and mechanism of action in biological systems. nih.govgfpp.fr A wide array of fluorescent dyes can be attached to peptides at various positions, most commonly at the N-terminus or C-terminus, or on the side chains of specific amino acids. sb-peptide.com
Common Bioconjugation Strategies:
Amine-Reactive Labeling: Dyes containing N-hydroxysuccinimide (NHS) esters or isothiocyanates can react with the primary amine at the N-terminus of the peptide or the side chain of a lysine (B10760008) residue. bachem.com Fluorescein isothiocyanate (FITC) is a classic example used for this purpose. bachem.com
Thiol-Reactive Labeling: If the peptide contains a cysteine residue, its thiol group can be specifically targeted by maleimide-containing dyes for conjugation. bachem.com
Click Chemistry: The introduction of bioorthogonal functional groups like azides or alkynes into the peptide allows for highly specific and efficient labeling via copper-catalyzed or strain-promoted cycloaddition reactions.
C-H Activation: A novel method for labeling peptides involves the manganese-catalyzed C(sp2)–H alkenylation, which allows for the site-selective introduction of fluorogenic nitrobenzodiazole (NBD) probes. nih.gov This technique has been successfully applied to tri- and tetrapeptides containing residues like aspartic acid. nih.gov
A variety of fluorescent probes are available, each with distinct spectral properties. The choice of dye depends on the specific application and detection instrumentation. sb-peptide.com
| Fluorescent Dye Family | Common Examples | Typical Excitation/Emission (nm) | Key Features | Source |
| Fluoresceins | FAM, FITC | ~495 / ~517 | Bright, most commonly used, pH-sensitive. | sb-peptide.com |
| Rhodamines | TAMRA | ~552 / ~578 | Photostable, often used for bioconjugates. | sb-peptide.com |
| Cyanines | Cy3, Cy5 | Cy3: ~550 / ~570; Cy5: ~650 / ~670 | Bright, photostable, used in FRET and microarrays. | sb-peptide.com |
| Nitrobenzodiazoles | NBD | ~496-522 / ~658-688 (NIR variants) | Small size, large Stokes shifts, can be fluorogenic. | nih.gov |
| Luciferin Analogues | Aminoluciferin (aLuc) | ~363 / Varies with environment | Environment-sensitive, bright, photostable. | mdpi.com |
Introduction of Non-Canonical Amino Acids and Peptidomimetics
Incorporating non-canonical amino acids (ncAAs) into a peptide sequence is a powerful strategy for introducing novel chemical functionalities, altering structural properties, and creating peptidomimetics. azolifesciences.comnih.gov Peptidomimetics are molecules derived from peptides but with structural modifications to enhance properties like stability or receptor binding. researchgate.net There are over 900 known ncAAs, offering a vast toolbox for peptide engineering. nih.gov
Methods for Incorporating ncAAs:
Solid-Phase Peptide Synthesis (SPPS): The most direct method involves using commercially available ncAAs as building blocks during standard chemical peptide synthesis. researchgate.net
Genetic Code Expansion: This in vivo method involves creating an orthogonal tRNA and aminoacyl-tRNA synthetase (aaRS) pair. researchgate.netcaltech.edu The aaRS is engineered to charge the orthogonal tRNA with a specific ncAA, which is then incorporated into a growing polypeptide chain at a designated nonsense codon (e.g., the amber stop codon). researchgate.net The pyrrolysyl-tRNA synthetase (PylRS) is known to be particularly versatile for this purpose, capable of incorporating a wide variety of ncAAs. nih.gov
Chemoenzymatic Modification: Enzymes can be used to modify specific residues post-synthesis. For example, tyrosine phenol-lyase can synthesize aza-L-tyrosines from hydroxypyridine precursors. nih.gov
Introducing ncAAs can fundamentally alter the peptide. For instance, incorporating fluorinated amino acids can be used to study aromatic interactions within proteins. researchgate.net Other ncAAs can introduce reactive groups for "click" chemistry, photoswitches, or heavy atoms for structural studies. These modifications allow for the creation of peptidomimetics with tailored functions for a wide range of applications, from drug discovery to bioengineering. azolifesciences.comresearchgate.net
| Non-Canonical Amino Acid Type | Example | Purpose of Incorporation | Source |
| Halogenated | p-Fluorophenylalanine | Probing and validating aromatic interactions. | researchgate.netcaltech.edu |
| Azido/Alkynyl | L-Azidonorleucine, O-Propargyl-L-tyrosine | Introducing handles for bioorthogonal "click" chemistry. | |
| Keto-containing | p-Acetyl-L-phenylalanine | Enabling oxime ligation for conjugation. | |
| Aza-amino acids | 2-Aza-L-tyrosine | Altering backbone structure and electronic properties. | nih.gov |
Advanced Analytical and Structural Elucidation Techniques for Glycyl L Tyrosylglycyl L Aspartic Acid
High-Resolution Mass Spectrometry for Sequence Confirmation and Impurity Profiling
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the detailed analysis of peptides like Glycyl-L-tyrosylglycyl-L-aspartic acid. It provides highly accurate mass measurements, which are critical for confirming the elemental composition and identifying potential impurities with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence of the peptide. nationalmaglab.org In an MS/MS experiment, the protonated molecule of the peptide (the precursor ion) is selected and then fragmented through collision-induced dissociation (CID) or other activation methods. nationalmaglab.orgnih.gov This fragmentation typically occurs at the peptide bonds, generating a series of characteristic fragment ions known as b- and y-ions. researchgate.net
The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass-to-charge (m/z) ratios of these fragments, the sequence of amino acids can be definitively reconstructed. For this compound, specific cleavages C-terminal to acidic residues like aspartic acid are often observed. libretexts.orgnih.gov
Table 1: Theoretical m/z Values of Major Fragment Ions for this compound This table presents the calculated monoisotopic m/z values for the singly charged ([M+H]⁺) precursor ion and its primary b- and y-type fragment ions.
| Ion Type | Sequence | Theoretical m/z |
| [M+H]⁺ | Gly-Tyr-Gly-Asp | 425.14 |
| b₁ | Gly | 58.03 |
| b₂ | Gly-Tyr | 221.09 |
| b₃ | Gly-Tyr-Gly | 278.11 |
| y₁ | Asp | 134.04 |
| y₂ | Gly-Asp | 191.06 |
| y₃ | Tyr-Gly-Asp | 354.12 |
Data sourced from general principles of peptide fragmentation. matrixscience.com
In addition to sequence-confirming ions, immonium ions, which are internal fragments corresponding to a single side chain, can also be observed. matrixscience.com The immonium ion for Tyrosine at an m/z of 136.076 is particularly diagnostic. researchgate.net The predictable fragmentation pattern allows for unambiguous confirmation of the this compound sequence.
Hyphenated Techniques (e.g., LC-MS) for Complex Mixture Analysis and Purity Assessment
For the analysis of peptide purity and the identification of impurities, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. enovatia.com This hyphenated technique combines the separation power of liquid chromatography (LC) with the detection specificity and sensitivity of mass spectrometry.
An LC system, often using reversed-phase chromatography, separates the target peptide from impurities that may have arisen during synthesis, such as deletion sequences, insertion sequences, or incompletely removed protecting groups. nih.gov Even impurities with identical masses, like isomers, can often be separated chromatographically. chromatographyonline.com As the separated components elute from the LC column, they are introduced into the mass spectrometer, which provides accurate mass data for each peak. This allows for the detection, identification, and quantification of impurities, which is crucial for quality control. nih.gov The use of high-resolution MS in this context is key for distinguishing between components with very similar masses. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
NMR spectroscopy is a powerful method for studying the three-dimensional structure and dynamics of peptides in solution, providing insights that are not accessible through mass spectrometry. nmims.edu
Multidimensional NMR for Solution-State Structure Determination
Two-dimensional (2D) NMR experiments are essential for determining the solution-state structure of this compound. wikipedia.org A standard set of experiments includes COSY, TOCSY, and NOESY. uzh.ch
COSY (Correlation Spectroscopy) identifies protons that are coupled through a few chemical bonds (typically 2-3), helping to identify protons within the same amino acid residue. libretexts.orgwikipedia.org
TOCSY (Total Correlation Spectroscopy) establishes correlations between all protons within a single amino acid's spin system, which is invaluable for assigning all the resonances belonging to a particular residue. libretexts.orgyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. youtube.com These through-space correlations are crucial for determining the peptide's three-dimensional fold by providing distance restraints between different residues.
The first step is the sequential assignment of all proton resonances, followed by the identification of NOE cross-peaks to build a structural model. youtube.com
Table 2: Typical ¹H NMR Chemical Shift Ranges for Amino Acid Residues in Peptides This table provides representative chemical shift (ppm) ranges for the protons in the constituent amino acids of the tetrapeptide. Actual values can vary based on local environment, pH, and temperature.
| Amino Acid | Hα | Hβ | Other |
| Glycine (B1666218) (Gly) | ~3.97 | N/A | Amide H: ~8.39 |
| Tyrosine (Tyr) | ~4.60 | ~3.13 - 2.92 | Aromatic Hδ/Hε: ~7.15 / ~6.86; Amide H: ~8.18 |
| Aspartic Acid (Asp) | ~4.76 | ~2.84 - 2.75 | Amide H: ~8.41 |
Data adapted from established NMR databases and literature values. ubc.canorthwestern.edu
Relaxation Studies for Peptide Backbone and Side-Chain Dynamics
NMR relaxation studies provide detailed information about the flexibility and motion of the peptide on various timescales. Key parameters measured are the spin-lattice (T₁) and spin-spin (T₂) relaxation times.
T₁ (Spin-Lattice Relaxation): Measures the rate at which nuclei return to their thermal equilibrium state after excitation. It is sensitive to high-frequency motions (picosecond to nanosecond timescale).
T₂ (Spin-Spin Relaxation): Measures the rate of decay of transverse magnetization and is sensitive to slower motions (microsecond to millisecond timescale).
For a short, flexible peptide like this compound, which is unlikely to have a fixed structure, relaxation studies can quantify the degree of internal mobility. chemrxiv.orgchemrxiv.org By measuring T₁ and T₂ values for individual atoms in the peptide backbone and side chains (e.g., the aromatic ring of tyrosine and the CH₂ group of aspartic acid), one can map the dynamic landscape of the molecule. nih.govnih.gov For instance, variations in relaxation times along the peptide chain can indicate regions of restricted or enhanced motion. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Various Environments
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, when arranged in ordered structures like α-helices or β-sheets, produces characteristic CD signals. pnas.org
For a short tetrapeptide such as this compound, it is highly probable that it exists as a random coil in aqueous solution. researchgate.netacs.org A random coil or unordered structure typically exhibits a CD spectrum with a strong negative band below 200 nm and a weak or no signal in the 210-230 nm region. umich.eduresearchgate.net
Table 3: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures
| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |
| α-Helix | ~193 | ~222, ~208 |
| β-Sheet | ~195 | ~217 |
| Random Coil | Variable (often weak, ~212-218) | Strong band <200 nm |
| Polyproline II (PPII) Helix | ~220-228 | ~197-206 |
Data compiled from multiple sources. americanpeptidesociety.orgresearchgate.netnih.gov
By recording CD spectra under different environmental conditions (e.g., varying pH, temperature, or solvent polarity), one can assess the conformational stability of the peptide and its propensity to adopt ordered structures. americanpeptidesociety.org While the isolated tetrapeptide is likely unstructured, its conformation could change upon interaction with other molecules or surfaces.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Solid-State and Complex Structures
High-resolution structural information is paramount for understanding the biological activity of peptides. X-ray crystallography and cryo-EM are powerful techniques for determining the atomic-level three-dimensional structure of molecules in the solid-state or in complex with other macromolecules.
X-ray Crystallography has been instrumental in determining the crystal structures of various peptides, providing insights into their conformational preferences. For instance, high-resolution X-ray diffraction data has been used to determine the electron density and electrostatic properties of peptides like tyrosyl-glycyl-glycine and glycyl-L-aspartic acid. nih.gov Studies on the dipeptide glycyl-L-aspartic acid dihydrate revealed that it crystallizes in the orthorhombic system and exists as a zwitterion, with a trans conformation about the peptide bond. nih.gov Such analyses also detail extensive intermolecular hydrogen bonding networks within the crystal lattice. nih.gov Similarly, investigations into other acidic dipeptides like L-alanyl-L-aspartic acid and α-L-glutamyl-L-aspartic acid have provided comparative conformational data. nih.gov
While a specific crystal structure for this compound is not publicly available, the methodology would involve crystallizing the peptide and analyzing its diffraction pattern. The resulting data would provide precise atomic coordinates, bond lengths, and bond angles.
Illustrative Crystallographic Data for a Peptide
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions (Å) | a = 9.6, b = 9.7, c = 10.8 |
| Resolution (Å) | 1.5 |
| R-factor | 0.04 |
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large macromolecular complexes, including those involving peptides. This method is particularly advantageous when crystals are difficult to obtain. While typically applied to larger assemblies, cryo-EM could be utilized to study this compound if it were part of a larger protein-peptide complex. The sample would be rapidly frozen in a thin layer of vitreous ice and imaged using an electron microscope. Computational reconstruction of thousands of particle images would then yield a three-dimensional density map of the complex, revealing the bound conformation of the peptide.
Biophysical Techniques for Quantitative Interaction Kinetics and Thermodynamics
Understanding how this compound interacts with its biological targets is crucial for elucidating its function. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics and thermodynamics.
SPR is a label-free optical technique used to measure the real-time binding of a mobile analyte to a stationary ligand immobilized on a sensor surface. nih.gov This technique can determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd) of an interaction. nih.gov
In a hypothetical SPR experiment to study the interaction of this compound with a target protein, the protein would be immobilized on the sensor chip. A solution containing the peptide would then be flowed over the surface. The binding of the peptide to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the shape of the resulting sensorgram, the kinetic parameters of the interaction can be determined. This method has been successfully used for the selective analysis of amino acids and their derivatives. nanospr.com For instance, molecularly imprinted polymers on SPR sensors have been developed for the sensitive and selective detection of amino acids like L-phenylalanine. mdpi.com
Illustrative SPR Kinetic Data for a Peptide-Protein Interaction
| Kinetic Parameter | Illustrative Value |
|---|---|
| Association Rate (kon) (M-1s-1) | 1.5 x 105 |
| Dissociation Rate (koff) (s-1) | 3.2 x 10-4 |
| Dissociation Constant (Kd) (nM) | 2.1 |
ITC is a powerful technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. wikipedia.orgnih.gov It determines the binding affinity (Ka, the inverse of Kd), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of the interaction (n). glycopedia.eunih.gov
To analyze the interaction of this compound with a target molecule using ITC, a solution of the peptide would be titrated into a sample cell containing the target molecule. The heat released or absorbed during the binding process is measured by the instrument. wikipedia.org The resulting data is plotted as a binding isotherm, which can be fitted to a binding model to extract the thermodynamic parameters. taylorandfrancis.com This information provides deep insights into the forces driving the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. nih.gov
Illustrative ITC Thermodynamic Data for a Peptide-Protein Interaction
| Thermodynamic Parameter | Illustrative Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| Association Constant (Ka) (M-1) | 4.8 x 108 |
| Enthalpy (ΔH) (kcal/mol) | -8.5 |
| Entropy (ΔS) (cal/mol·K) | 10.2 |
Mechanistic Investigations into Biological Interaction Profiles of Glycyl L Tyrosylglycyl L Aspartic Acid
Elucidation of Molecular Targets and Binding Partners
The identification of molecular targets is a critical first step in understanding the biological effects of any compound. For a peptide like Glycyl-L-tyrosylglycyl-L-aspartic acid, this would typically involve techniques that map its interactions with proteins and other cellular components.
Protein-Peptide Interaction Mapping via Affinity Purification and Proteomics
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful method for identifying protein-protein interactions. In the context of a peptide ligand, this technique can be adapted to identify its binding partners within a complex biological sample, such as a cell lysate. anaspec.com The general workflow for such an investigation would involve immobilizing a synthesized version of this compound onto a solid support, which is then used as "bait" to capture interacting proteins.
A quantitative proteomics approach, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), could be employed to differentiate specific binding partners from non-specific background proteins. nih.gov This methodology allows for the precise quantification of proteins that bind to the peptide. nih.gov While no such studies have been performed on this compound, this approach has been successfully used to map the interaction networks of numerous other proteins and could be applied here. nih.gov
Table 1: Hypothetical Affinity Purification-Mass Spectrometry Workflow
| Step | Description | Purpose |
| 1. Peptide Synthesis & Immobilization | Chemical synthesis of this compound and covalent attachment to a solid support (e.g., agarose (B213101) beads). | To create a "bait" for capturing interacting proteins. |
| 2. Incubation with Cell Lysate | The immobilized peptide is incubated with a protein extract from cells or tissues of interest. | To allow the peptide to bind to its potential protein targets. |
| 3. Washing | The solid support is washed to remove non-specifically bound proteins. | To reduce background and increase the specificity of identified interactions. |
| 4. Elution | Specifically bound proteins are eluted from the support. | To isolate the peptide's binding partners for analysis. |
| 5. Mass Spectrometry Analysis | The eluted proteins are identified and quantified using techniques like LC-MS/MS. | To determine the identity and relative abundance of the interacting proteins. |
Receptor-Ligand Binding Assays and Specificity Profiling, particularly with Integrins if applicable
The presence of a Glycyl-L-aspartic acid motif at the C-terminus of the peptide suggests a potential, albeit likely weak, interaction with integrins. Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion and are known to recognize the Arginine-Glycine-Aspartic acid (RGD) sequence. nih.govnih.gov While this compound lacks the critical arginine residue, the glycine (B1666218) and aspartic acid components could facilitate some level of interaction.
Receptor-ligand binding assays would be essential to investigate this possibility. These assays could involve radiolabeling the peptide and measuring its binding to cells expressing different integrin subtypes. Competition assays with known integrin ligands, such as RGD-containing peptides, could further elucidate the specificity of any observed binding. nih.gov
It is important to note that the presence of a tyrosine residue could also confer binding specificity to other receptor types, such as those that recognize tyrosine-containing motifs. nih.gov
Modulatory Effects on Intracellular Signaling Pathways
Should this compound bind to a cell surface receptor, it would likely trigger intracellular signaling cascades. The nature of these cascades would depend on the specific receptor and cell type involved.
Upstream Receptor Activation and Downstream Effector Transduction
If the peptide were to interact with an integrin, it could potentially modulate integrin-mediated signaling. nih.gov Integrin activation can lead to the recruitment of various signaling molecules and the activation of pathways that influence cell proliferation, survival, and migration. acs.org
The tyrosine residue within the peptide is of particular interest as tyrosine phosphorylation is a key event in many signaling pathways. khanacademy.org It is conceivable that the peptide could interact with receptor tyrosine kinases or influence the activity of tyrosine phosphatases.
Perturbation of Kinase/Phosphatase Cascades
Many signaling pathways involve a series of phosphorylation and dephosphorylation events orchestrated by kinases and phosphatases. acs.org The tyrosine residue in this compound makes it a potential substrate for tyrosine kinases or an inhibitor of tyrosine phosphatases. nih.gov
For example, the activation of certain signaling pathways, such as the Ras-MAPK pathway, is heavily dependent on tyrosine phosphorylation events. wikipedia.org A study on a different tetrapeptide, Arg-Leu-Tyr-Glu, demonstrated its ability to inhibit VEGF-induced angiogenesis by targeting the ERK signaling pathway. nih.gov This highlights the potential for short peptides containing tyrosine to modulate critical kinase cascades. nih.gov
Table 2: Potential Signaling Pathways Modulated by Tyrosine-Containing Peptides
| Pathway | Key Components | Potential Effect of a Tyr-Containing Peptide |
| Receptor Tyrosine Kinase (RTK) Signaling | RTKs (e.g., EGFR, VEGFR), Adaptor Proteins, Ras, MAPK | Competitive inhibition of ligand binding, modulation of receptor dimerization or phosphorylation. |
| Integrin Signaling | Integrins, Focal Adhesion Kinase (FAK), Src | Interference with ligand binding, modulation of FAK and Src activation. |
| Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway | PI3K, Akt, mTOR | Indirect modulation through upstream receptor interaction. |
Functional Roles in Cellular Processes (Focus on fundamental biological mechanisms)
Based on the potential molecular interactions and signaling pathways discussed, this compound could theoretically play a role in several fundamental cellular processes.
The potential for integrin interaction suggests a possible role in cell adhesion and migration. By binding to integrins, the peptide could either promote or inhibit these processes, depending on the specific context and integrin subtype involved. nih.gov
The presence of a C-terminal aspartic acid residue also raises the possibility of its involvement in protein crosslinking. Spontaneous cleavage of the peptide bond C-terminal to aspartic acid can lead to the formation of a reactive anhydride (B1165640) intermediate, which can then form crosslinks with nearby amine groups. nih.govnih.gov This process has been observed in long-lived proteins and could be relevant if the peptide were to become integrated into a larger protein structure. nih.govnih.gov
Furthermore, short peptides can have a variety of other biological functions. For instance, some peptides act as signaling molecules themselves, while others can modulate enzyme activity or serve as precursors for other bioactive molecules. nih.gov The specific combination of amino acids in this compound, including the flexible glycine, the functional tyrosine, and the acidic aspartic acid, provides a template for a range of potential biological activities.
Regulation of Cell Adhesion and Migration Dynamics
There is no available scientific literature or experimental data detailing the role of this compound in the regulation of cell adhesion or cell migration dynamics. Research in the field of cell adhesion has extensively focused on other peptide sequences, such as the Arginyl-glycyl-aspartic acid (RGD) motif, which is a well-established sequence for mediating cell attachment by binding to integrins. nih.govnih.gov However, specific studies on the effects of this compound on these processes have not been found.
Influence on Cell Proliferation, Differentiation, and Apoptosis Mechanisms
No published studies were found that investigate the influence of this compound on the mechanisms of cell proliferation, differentiation, or apoptosis. While individual amino acids and other peptides have been shown to influence these cellular processes, for instance, L-glutamine's role in α cell proliferation and the induction of apoptosis by certain RGD-containing peptide hybrids, there is no such data available for this compound. nih.govnih.gov
Modulation of Gene Expression and Protein Synthesis
A search of scientific databases yielded no information on the modulation of gene expression or protein synthesis by this compound. The regulation of these fundamental cellular processes is a key area of molecular biology, but research has not yet extended to the specific effects of this tetrapeptide.
Enzyme Activity Modulation and Catalytic Mechanisms
No data is available concerning the modulation of enzyme activity or the catalytic mechanisms involving this compound.
Substrate Mimicry and Competitive Inhibition
There are no research findings to suggest that this compound acts as a substrate mimic or a competitive inhibitor for any known enzyme.
Allosteric Regulation and Enzyme Activation
No studies have been published that describe a role for this compound in the allosteric regulation or activation of enzymes. While allosteric regulation by amino acids is a known phenomenon, such as the regulation of aspartokinase by threonine, similar roles have not been documented for this specific peptide. nih.gov
Computational and Theoretical Approaches in Glycyl L Tyrosylglycyl L Aspartic Acid Research
Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility
Molecular dynamics (MD) simulations are a cornerstone of computational peptide research, enabling the exploration of a molecule's conformational space and flexibility over time. By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that reveals how the peptide behaves, folds, and interacts with its environment.
The accuracy of MD simulations is fundamentally dependent on the quality of the underlying potential energy function, known as the force field. A force field is a collection of atom types and a set of mathematical functions and parameters that describe the energetics of the system. For a peptide such as Glycyl-L-tyrosylglycyl-L-aspartic acid, the force field would define parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
The development of a robust force field, like GLYCAM06 or AMBER, is a meticulous process. nih.gov It involves several key criteria:
Transferability: Parameters should be applicable to a wide range of biologically relevant molecules. nih.gov
Self-Containment: The new parameters should be compatible with existing parameter sets for other molecular classes, such as proteins and nucleic acids. nih.gov
Minimal Atom Types: To maintain simplicity and transferability, the introduction of new, specific atom types is minimized. nih.gov
Rigorous Validation: Parameters are derived by fitting to high-level quantum mechanical (QM) data for representative small molecules and then validated by comparing simulation results with experimental data. nih.gov
For instance, torsion terms and force constants are often generated by fitting to QM data calculated at a specific level of theory, such as B3LYP/6-31++G(2d,2p)//HF/6-31G*. nih.gov The validation process for sulfated molecules, which can be analogous to the charged aspartic acid residue, has been performed by comparing force field results against reference ab initio molecular dynamics (AIMD) simulations. biorxiv.org Such studies have revealed that accurately modeling electronic polarization, for example through charge-scaled force fields, is crucial for capturing interactions with ions correctly. biorxiv.org
Table 1: Common Biomolecular Force Fields and Their Features
| Force Field | Key Features | Primary Application |
|---|---|---|
| AMBER | Well-established for proteins and nucleic acids; multiple versions (e.g., ff14SB) improve accuracy for side chains and backbones. nih.gov | General protein and nucleic acid simulations. |
| CHARMM | Widely used for a variety of biomolecules; includes polarizable versions (e.g., Drude force field) for enhanced accuracy. biorxiv.orgnih.gov | Proteins, lipids, and nucleic acids. |
| GLYCAM06 | Specifically parameterized for carbohydrates but designed to be extendible to other molecular classes like lipids and peptides. nih.govbiorxiv.org | Glycoproteins, glycolipids, and carbohydrates. |
| AMOEBA | An explicitly polarizable force field that aims for higher accuracy by including induced dipoles. biorxiv.org | High-accuracy simulations of biomolecular systems. |
The conformation of this compound in solution is heavily influenced by its interactions with solvent molecules, typically water. MD simulations can model these effects using either explicit solvent models, where individual water molecules are part of the simulation, or implicit models, where the solvent is treated as a continuum. nih.gov Studies have shown that explicit solvent models are critical for capturing specific interactions, such as the preferential binding of solvent molecules to certain residues, which can significantly alter a peptide's structure. nih.gov
The interaction with the solvent affects global properties like the radius of gyration (Rg), a measure of the peptide's compactness. nih.gov For example, increasing the strength of the interaction between a peptide and the solvent can cause the peptide structure to swell. nih.gov Simulations of tripeptides have shown that water molecules tend to maximize hydrogen bonds with the peptide backbone, which can favor specific conformational states like the polyproline II (pPII) state. nih.gov The dynamics of self-assembly for aromatic amino acids, like the tyrosine in the tetrapeptide, are also driven by these interactions, leading to the formation of ordered structures. rsc.org
Quantum Mechanical (QM) Calculations for Electronic Structure and Reaction Pathways
While MD simulations excel at describing conformational dynamics, quantum mechanical (QM) calculations are necessary for understanding the electronic structure, chemical reactivity, and spectroscopic properties of this compound.
Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy for many applications. For peptides, DFT is used to:
Optimize Molecular Geometry: Determine the lowest energy, or ground state, structure of the molecule. researchgate.net
Predict Vibrational Spectra: Calculate fundamental vibrational wavenumbers and intensities to help interpret experimental infrared (IR) and Raman spectra. researchgate.netrsc.org
Analyze Electronic Properties: Calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can indicate the potential for charge transfer within the molecule. researchgate.net
Estimate Acidity (pKa): In combination with continuum solvation models, DFT can be used to calculate the free energy change of dissociation reactions to predict pKa values for acidic and basic sites on the peptide. scielo.brrsc.org
Studies on related dipeptides like glycyl-aspartic acid and cyclo(Gly-Gly) have successfully used DFT methods, such as B3LYP with basis sets like cc-pVDZ or 6-311++G(d,p), to achieve good correlation with experimental spectroscopic data. researchgate.netrsc.orgresearchgate.net For metal-amino acid complexes, DFT functionals from the M06 family have been shown to produce accurate interatomic distances when compared to X-ray crystallography data. nih.gov
Table 2: Selected DFT Functionals and Basis Sets in Peptide Research
| Method | Description | Common Application |
|---|---|---|
| B3LYP | A popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. | Geometry optimization, vibrational frequency calculation. researchgate.netscielo.br |
| M06/M06-L | Meta-hybrid GGA functionals that perform well for non-covalent interactions and organometallic complexes. nih.gov | Accurate structural prediction of metal-peptide complexes. nih.gov |
| cc-pVDZ | Correlation-consistent polarized basis set of double-zeta quality. | Standard basis set for structural and spectroscopic calculations. rsc.org |
| 6-311++G(d,p) | Pople-style triple-zeta basis set with diffuse functions and polarization functions on all atoms. | Used for high-accuracy energy calculations and pKa predictions. researchgate.netnih.gov |
Ab initio (Latin for "from the beginning") methods are a class of QM calculations that solve the Schrödinger equation without using empirical parameters. While computationally more demanding than DFT, they are essential for studying phenomena where DFT may be less reliable, such as electronically excited states.
Methods like Configuration Interaction Singles (CIS) and Time-Dependent Hartree-Fock (TDHF) are foundational ab initio approaches for calculating the properties of excited states. These calculations are crucial for understanding a peptide's photochemistry and fluorescence. Furthermore, high-level ab initio methods are the gold standard for accurately describing intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for both the peptide's own conformational stability and its interactions with biological targets. Calculating pKa values with ab initio methods is challenging but can yield high accuracy when appropriate models for solvation are included. scielo.br
Ligand-Protein Docking and Virtual Screening for Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein). hubspotusercontent-na1.net This process is central to structure-based drug design and can be used to hypothesize how this tetrapeptide might interact with potential biological targets. nih.gov
The docking process generally involves:
Conformational Sampling: Generating a large number of possible orientations and conformations of the ligand within the protein's binding site.
Scoring: Evaluating each generated pose using a scoring function, which estimates the binding affinity. Scoring functions can be based on force fields, empirical data, or knowledge-based potentials derived from databases of known protein-ligand complexes. nih.govresearchgate.net
When this process is applied on a large scale to screen vast libraries of compounds against a protein target, it is known as virtual screening. researchgate.netnih.gov Conversely, the tetrapeptide could be docked against a library of known protein structures to identify potential binding partners, a process known as reverse docking or target prediction. Virtual screening strategies can be refined by combining docking with other methods, such as pharmacophore modeling and free energy calculations, to improve the rate of identifying active compounds. mdpi.commdpi.com The development of deep learning and vector-based methods is further accelerating the ability to screen billions of molecules, making large-scale virtual screening more accessible. nih.govnih.gov
Table 3: Common Molecular Docking Software
| Software | Docking Algorithm | Scoring Function Principle |
|---|---|---|
| AutoDock Vina | A Lamarckian genetic algorithm is used for conformational searching. escholarship.org | Employs an empirical scoring function with knowledge-based potentials. escholarship.org |
| GOLD | Uses a genetic algorithm for flexible ligand docking. hubspotusercontent-na1.net | Offers multiple scoring functions (e.g., GoldScore, ChemScore) based on force field and empirical terms. hubspotusercontent-na1.net |
| Glide | Uses a hierarchical search methodology to explore ligand conformations. mdpi.com | Employs the GlideScore function, which is a variation of an empirical scoring function. mdpi.com |
| PRL-Dock | Based on hydrogen bond matching and probabilistic relaxation labeling. nih.gov | Includes terms for van der Waals interactions and intermolecular hydrogen bonds. nih.gov |
De Novo Peptide Design Algorithms and Machine Learning Applications in this compound Research
The tetrapeptide this compound (GYGD) is a sequence motif found in critical biological structures, such as the selectivity filter of Shaker family potassium ion channels. researchgate.netresearchgate.netucl.ac.ukagrobiology.ruoup.com The specific arrangement of these amino acids is fundamental to the channel's ability to selectively allow potassium ions to pass through the cell membrane. Given the importance of this motif, computational and theoretical approaches, particularly de novo peptide design and machine learning, offer powerful tools to explore its properties and to design novel peptides with potentially therapeutic or research applications. These methods allow for the vast sequence space of peptides to be explored in a targeted and efficient manner, far exceeding the capabilities of traditional experimental screening. nih.govacs.org
Predictive Models for Activity and Selectivity of Peptide Variants
Predictive modeling, a cornerstone of modern machine learning, is increasingly being applied to peptide research to forecast the biological activity and selectivity of novel or modified sequences. nih.govarxiv.org For a peptide like this compound, these models can be invaluable in predicting how variations in its sequence would affect its function, for instance, its interaction with ion channels or other potential biological targets.
The process of building a predictive model for peptide activity typically involves several key steps. Initially, a large dataset of peptides with known activities is required. For tetrapeptides, this could involve screening all 160,000 possible combinations (20^4) through high-throughput methods or using existing databases. researchgate.net Each peptide sequence is then converted into a numerical representation, or "descriptor," that a machine learning algorithm can process. These descriptors can range from simple physicochemical properties of the amino acids to more complex structural information.
Machine learning models, such as Support Vector Machines (SVM), Gradient Boosting Regressors (GBR), and neural networks, are then trained on this data. nih.govacs.org The model learns the complex relationships between the peptide sequence and its biological activity. Once trained, the model can be used to predict the activity of new, unseen peptide sequences. For example, one could systematically replace each amino acid in the GYGD sequence and use a predictive model to estimate the impact of that change on its function. This in silico screening is significantly faster and more cost-effective than synthesizing and testing each variant in the lab.
Recent advancements have led to the development of sophisticated models that can predict a wide range of peptide properties, including:
Binding Affinity: Predicting how strongly a peptide variant will bind to its target, such as an ion channel or a receptor.
Selectivity: Forecasting whether a peptide will interact with its intended target over other similar molecules in the body, which is crucial for minimizing off-target effects.
Self-Assembly and Aggregation: For applications in biomaterials, models can predict the propensity of tetrapeptides to self-assemble into nanostructures like hydrogels. acs.orgresearchgate.net
The table below illustrates the performance of various machine learning models in predicting the aggregation propensity of tripeptides, showcasing the predictive power of these approaches which are directly applicable to tetrapeptides like this compound.
| Model Type | Cross-Validation (R²) | Test Set (R²) | Reference |
| Gradient Boosting Regressor (GBR) | 0.85 | 0.86 | nih.gov |
| Decision Tree | 0.85 | 0.86 | nih.gov |
| Support Vector Machine (SVM) | 0.85 | 0.86 | nih.gov |
| Multi-layer Perceptron (MLP) | 0.85 | 0.86 | nih.gov |
This table demonstrates the high accuracy of different machine learning models in predicting peptide properties based on sequence data.
Generative Models for Novel Peptide Sequences with Desired Properties
While predictive models evaluate the properties of given peptide sequences, generative models take a step further by creating entirely new peptide sequences with desired characteristics. nih.govnih.gov These deep learning-based models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can learn the underlying patterns in a set of known peptides and then generate novel sequences that share those characteristics.
For research centered on this compound, generative models could be employed to design novel tetrapeptides with potentially enhanced or modified functionalities. For instance, a generative model could be trained on a dataset of peptides known to interact with potassium channels. The model would learn the "language" of these peptides and could then be prompted to generate new sequences that are predicted to have a high affinity and selectivity for a specific type of potassium channel.
The workflow for using a generative model in peptide design typically involves:
Training: The model is trained on a large dataset of peptides with known properties. This dataset could include variants of the GYGD sequence and other peptides that interact with similar targets.
Generation: The trained model generates a vast number of new peptide sequences.
Screening and Selection: The generated sequences are then passed through a predictive model to screen for those with the most promising properties.
Experimental Validation: The top-ranked candidates are synthesized and tested in the laboratory to confirm their activity.
This iterative process of generation, prediction, and validation allows for the rapid exploration of the chemical space and the discovery of novel peptides that would be difficult to find through random screening. The table below provides an overview of common generative models and their applications in peptide design.
| Generative Model | Principle of Operation | Application in Peptide Design | Reference |
| Variational Autoencoder (VAE) | An encoder maps input peptides to a latent space, and a decoder generates new peptides from this space. | Generation of new peptide sequences with properties similar to the training data, such as antimicrobial or cell-penetrating peptides. | nih.gov |
| Generative Adversarial Network (GAN) | A generator network creates new peptide sequences, and a discriminator network tries to distinguish them from real peptides. The two networks are trained together, improving the quality of the generated peptides. | Design of peptides with specific functions, such as targeting particular proteins or having enhanced stability. | nih.gov |
| Recurrent Neural Network (RNN) | A type of neural network well-suited for sequential data like peptide sequences. | Can be used to generate peptides amino acid by amino acid, allowing for fine-tuned control over the generated sequences. | arxiv.org |
This table summarizes popular generative models and their utility in the de novo design of peptides with specific, desirable functions.
By leveraging these advanced computational tools, researchers can move beyond the study of the native this compound sequence and into the realm of designing novel tetrapeptides with tailored properties for a wide range of applications in medicine and biotechnology.
Methodological Frameworks for in Vitro and Ex Vivo Functional Studies of Glycyl L Tyrosylglycyl L Aspartic Acid
Establishment of Relevant Cell Culture Models for Mechanistic Dissection
The initial step in evaluating the biological activity of a peptide is to select appropriate cell culture models. The choice of model is dictated by the hypothesized function of the peptide. Given that the constituent amino acids, particularly aspartic acid and tyrosine, are involved in diverse biological processes, a range of cell types could be relevant for investigation. nih.govnih.gov
The investigation into a peptide's function begins with two-dimensional (2D) cell culture systems, which include both primary cells and immortalized cell lines.
Primary Cell Cultures: These cells are isolated directly from tissues and are considered better models for biological systems as they closely represent the in vivo state. bachem.com For a peptide like Gly-Tyr-Gly-Asp, which contains amino acids implicated in neuronal and endocrine functions, primary cultures of neurons, testicular Leydig cells, or adipocytes could be employed. nih.govnih.govmiyazaki-u.ac.jp However, primary cells have a limited lifespan and their cultivation can be more demanding than that of immortalized cells. bachem.com
Immortalized Cell Lines: These are cells that have been modified to proliferate indefinitely, providing a consistent and readily available experimental system. bachem.com A peptidomic analysis of cell lines like SH-SY5Y (neuroblastoma), MCF7 (breast cancer), and HEK293 (human embryonic kidney) revealed that they contain a significant number of endogenous peptides, suggesting they are suitable environments for studying peptide function. nih.gov For instance, HEK293 cells are frequently used for their high transfectability in reporter gene assays, while cell lines like HL-60 (promyelocytic leukemia) can be used to study processes like apoptosis. wikipedia.orgmdpi.com
The selection of a specific cell line would be based on the peptide's hypothesized target. For example, if the peptide is thought to influence metabolism, adipocyte or hepatocyte cell lines would be appropriate. miyazaki-u.ac.jp If a role in neurotransmission is suspected, neuroblastoma or neuronal cell lines would be the model of choice. nih.gov
Table 1: Examples of Cell Lines for Peptide Research
| Cell Line | Type | Potential Research Application for a Novel Peptide |
|---|---|---|
| HEK293 | Human Embryonic Kidney | General transfection studies, receptor binding assays, signaling pathway analysis. nih.govmdpi.com |
| SH-SY5Y | Human Neuroblastoma | Studies on neurotoxicity, neuroprotection, or neuronal signaling. nih.gov |
| H9C2 | Rat Cardiomyoblast | Investigating cardiovascular effects and cellular uptake. acs.org |
| 3T3-L1 | Mouse Adipocyte | Analysis of metabolic functions, such as lipolysis or glucose uptake. eurekaselect.com |
While 2D cultures are invaluable for initial screening, they lack the complex cell-cell and cell-matrix interactions of living tissue. nih.gov Three-dimensional (3D) culture systems and organoids offer a more physiologically relevant environment.
3D Cell Cultures: These models can be created using scaffolds made from materials like peptide hydrogels (e.g., RADA16), which mimic the extracellular matrix. bachem.comnih.gov In such a system, cells can form structures that more closely resemble in vivo tissues, allowing for the study of complex behaviors like cell invasion or the formation of concentration gradients for nutrients and the peptide itself. nih.gov
Organoids: These are self-organizing 3D structures grown from stem cells that can differentiate and assemble into miniature, organ-like structures. For instance, to study the effect of Gly-Tyr-Gly-Asp on intestinal processes, gut organoids could be utilized. To investigate neuroendocrine functions, brain organoids or neurospheres would be appropriate models.
The use of these advanced models would be critical for validating findings from 2D cultures and understanding the peptide's function in a context that better approximates a whole organism.
Reporter Gene Assays and High-Content Screening for Functional Readouts
To quantify the functional effects of Glycyl-L-tyrosylglycyl-L-aspartic acid, high-throughput methodologies are essential.
Reporter Gene Assays: These assays are powerful tools for studying the regulation of gene expression and cell signaling pathways. thermofisher.comindigobiosciences.com To implement this, a reporter gene (e.g., luciferase or Green Fluorescent Protein) is linked to a specific DNA regulatory sequence, such as a promoter that is activated by a particular signaling pathway. wikipedia.orgberthold.com If, for example, it is hypothesized that Gly-Tyr-Gly-Asp activates a G-protein coupled receptor leading to an increase in cyclic AMP (cAMP), a reporter construct containing a cAMP response element (CRE) upstream of the luciferase gene could be introduced into cells. youtube.com An increase in luminescence upon treatment with the peptide would provide a direct measure of receptor activation. berthold.comyoutube.com Dual-reporter systems can also be used to normalize for transfection efficiency and cell number.
High-Content Screening (HCS): HCS combines automated fluorescence microscopy with quantitative image analysis to measure multiple cellular parameters simultaneously. nih.govyoutube.com This technique can be used to screen a library of peptides or test a single peptide like Gly-Tyr-Gly-Asp for its effects on cell health, morphology, protein expression, and organelle function. nih.gov For example, an HCS assay could be designed to simultaneously measure transfection efficiency (using a fluorescent reporter), cytotoxicity (using a viability dye), and changes in cell permeability in parallel, providing a comprehensive functional profile from a single experiment. nih.gov
Advanced Microscopy and Imaging Techniques for Subcellular Localization and Dynamics
Understanding where a peptide is located within a cell and how it interacts with other molecules is crucial for elucidating its mechanism of action. nih.gov Advanced imaging techniques provide the necessary spatial and temporal resolution for these investigations. lifetein.com
To visualize this compound within a cell, it would first need to be labeled, typically by conjugation with a fluorescent dye.
Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, allowing for the acquisition of high-resolution optical sections of a sample. nih.gov It is a standard method for determining the subcellular localization of fluorescently labeled molecules. frontiersin.org By co-staining with markers for specific organelles (e.g., mitochondria, endoplasmic reticulum), confocal microscopy could reveal whether the peptide accumulates in a particular cellular compartment.
Super-Resolution Microscopy: Standard fluorescence microscopy is limited by the diffraction of light to a resolution of about 200 nm. nih.gov Super-resolution techniques, such as Stimulated Emission Depletion (STED) microscopy or Photoactivated Localization Microscopy (PALM), bypass this limit, enabling imaging at the nanoscale. nih.govbiorxiv.org This would allow researchers to pinpoint the location of the labeled peptide with much greater precision, for example, determining if it associates with specific protein clusters on the plasma membrane or within an organelle. nih.govbiorxiv.org
Biological processes are dynamic, and observing them in real-time provides invaluable insights.
Live-Cell Imaging: This involves acquiring images of living cells over time to monitor dynamic processes. nih.gov By using a fluorescently tagged version of this compound, researchers could track its uptake, transport, and potential effects on cell morphology or organelle dynamics in real-time. lifetein.comfrontiersin.org This approach provides high spatiotemporal resolution information on the peptide's mode of action. nih.gov
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): These techniques are used to study molecular interactions in living cells. monash.edunih.gov They rely on the transfer of energy between two light-sensitive molecules (a donor and an acceptor) when they are in very close proximity (typically less than 10 nm). nih.govmdpi.com To study the interaction of Gly-Tyr-Gly-Asp with a putative receptor, the receptor could be fused to a donor molecule (e.g., Renilla Luciferase for BRET or a cyan fluorescent protein for FRET) and the peptide could be linked to a compatible acceptor (e.g., a yellow fluorescent protein). monash.edumdpi.com If the peptide binds to the receptor, the donor and acceptor will be brought close enough for energy transfer to occur, generating a detectable signal. mdpi.comresearchgate.net This allows for the direct and quantitative measurement of protein-protein interactions within the native cellular environment. nih.gov
Gene Manipulation Technologies (e.g., CRISPR/Cas9, RNAi) for Target Validation and Functional Elucidation
To dissect the functional aspects of this compound, it is crucial to identify and validate its molecular targets. Gene manipulation technologies such as CRISPR/Cas9 and RNA interference (RNAi) are powerful tools for this purpose, allowing for the precise editing or silencing of genes suspected to be involved in the peptide's mechanism of action. nih.gov
CRISPR/Cas9-Mediated Target Validation:
The CRISPR/Cas9 system offers a highly specific and efficient method for genome editing, enabling the knockout or modification of genes encoding potential receptors or downstream signaling proteins of this compound. nih.gov For instance, if computational modeling or initial biochemical assays suggest that the tetrapeptide interacts with a specific cell surface receptor, CRISPR/Cas9 can be employed to knockout the gene encoding this receptor in a relevant cell line. elifesciences.org A subsequent functional assay, such as measuring a specific cellular response (e.g., proliferation, cytokine secretion), in both wild-type and knockout cells following treatment with the peptide would validate the receptor's role. A loss of response in the knockout cells would confirm the receptor as a direct target. elifesciences.org
Hypothetical Application of CRISPR/Cas9 for Target Validation of this compound
| Experimental Step | Description | Expected Outcome |
| Target Identification | Bioinformatics analysis and ligand-binding assays suggest a putative interaction between this compound and a novel G-protein coupled receptor (GPCR), designated GPCR-X. | GPCR-X is identified as a potential target for the tetrapeptide. |
| CRISPR/Cas9 Knockout | A guide RNA (gRNA) specific to the gene encoding GPCR-X is designed and introduced into a human cell line (e.g., HEK293) along with the Cas9 nuclease to create a stable knockout cell line (HEK293ΔGPCR-X). nih.gov | Successful generation of a cell line lacking the expression of GPCR-X. |
| Functional Assay | Wild-type HEK293 and HEK293ΔGPCR-X cells are treated with this compound, and a downstream signaling event (e.g., calcium mobilization) is measured. | Wild-type cells exhibit a dose-dependent increase in intracellular calcium upon peptide treatment, while HEK293ΔGPCR-X cells show no response. |
| Conclusion | The lack of response in the knockout cells validates GPCR-X as a functional receptor for this compound. |
RNA Interference (RNAi) for Functional Elucidation:
RNAi provides a transient and tunable approach to gene silencing, which can be particularly useful for studying the effects of target gene knockdown on cellular responses to this compound. nih.gov Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be designed to specifically target the mRNA of a protein of interest, leading to its degradation and reduced protein expression. nih.govnih.gov This method is advantageous for studying essential genes where a complete knockout might be lethal to the cell. By observing the cellular phenotype upon peptide treatment in the context of specific gene silencing, researchers can infer the function of the targeted gene in the peptide's signaling pathway.
Illustrative Use of RNAi in Functional Studies
| Gene Target | siRNA Construct | Cell Line | Functional Assay | Observed Effect of Silencing on Peptide Activity |
| Kinase Y | siRNA-KinY | Macrophage (RAW 264.7) | Nitric Oxide Production | Reduced nitric oxide production in response to the peptide, suggesting Kinase Y is a downstream mediator. |
| Transcription Factor Z | siRNA-TFZ | Endothelial (HUVEC) | Cell Migration | Inhibition of peptide-induced cell migration, indicating a role for Transcription Factor Z in the migratory response. |
| Phosphatase W | siRNA-PhosW | Fibroblast (NIH/3T3) | Collagen Synthesis | Enhanced collagen synthesis in the presence of the peptide, implying Phosphatase W is a negative regulator of this process. |
Proteomics and Metabolomics Approaches for Global Cellular Response Profiling
To gain a comprehensive understanding of the cellular changes induced by this compound, global profiling of proteins (proteomics) and metabolites (metabolomics) is employed. mdpi.comnih.gov These "omics" technologies provide a snapshot of the cellular state following peptide treatment, revealing widespread alterations in protein expression and metabolic pathways. mdpi.comnih.gov
Proteomic Analysis:
Proteomic studies, often utilizing techniques like mass spectrometry (e.g., LC-MS/MS), can identify and quantify thousands of proteins in a cell or tissue sample. mdpi.comacs.org By comparing the proteomes of cells treated with this compound to untreated controls, differentially expressed proteins can be identified. nih.govnih.gov This information can reveal the cellular pathways and biological processes modulated by the peptide. For example, an upregulation of proteins involved in antioxidant defense would suggest a role for the peptide in mitigating oxidative stress. nih.gov
Representative Proteomic Findings Following this compound Treatment of Keratinocytes
| Protein Category | Example Proteins | Fold Change (Treated vs. Control) | Implicated Biological Process |
| Cytoskeletal Proteins | Keratin 1, Keratin 10 | 2.5 (Upregulated) | Epidermal differentiation and barrier function |
| Antioxidant Enzymes | Superoxide dismutase 2, Catalase | 1.8 (Upregulated) | Response to oxidative stress |
| Chaperone Proteins | Heat shock protein 70 | 1.5 (Upregulated) | Protein folding and stress response |
| Inflammatory Mediators | Interleukin-6 | -2.0 (Downregulated) | Attenuation of inflammation |
Metabolomic Profiling:
Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. nih.govmdpi.com Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to identify and quantify hundreds of metabolites simultaneously. researchgate.netresearchgate.net Changes in the metabolome following exposure to this compound can provide insights into its effects on cellular energy metabolism, amino acid metabolism, and lipid metabolism. nih.govnih.gov For instance, an observed increase in intracellular ATP levels could indicate that the peptide enhances mitochondrial function.
Key Metabolic Alterations in Astrocytes Treated with this compound
| Metabolic Pathway | Key Metabolites | Observed Change | Potential Functional Implication |
| Glycolysis/TCA Cycle | Glucose, Lactate, Citrate | Decreased, Decreased, Increased | Shift towards oxidative phosphorylation |
| Amino Acid Metabolism | Glutamate, Aspartate | Increased | Altered neurotransmitter precursor synthesis |
| Pentose Phosphate (B84403) Pathway | Ribose-5-phosphate | Increased | Enhanced nucleotide synthesis and antioxidant defense |
| Lipid Metabolism | Phosphatidylcholine | Increased | Membrane biosynthesis and repair |
By integrating the findings from these advanced methodological frameworks, a detailed picture of the in vitro and ex vivo functions of this compound can be constructed, paving the way for a deeper understanding of its potential physiological significance.
Emerging Research Avenues and Future Directions for Glycyl L Tyrosylglycyl L Aspartic Acid
Development of Glycyl-L-tyrosylglycyl-L-aspartic Acid-Based Probes for Biological Research
Currently, there is no specific research on the development of probes based on this compound. However, the inherent properties of its amino acid constituents provide a basis for the future design of such tools. The tyrosine residue, with its phenolic side chain, can be chemically modified to incorporate fluorescent tags. These fluorescently labeled peptides could serve as probes to visualize cellular uptake, localization, and interaction with potential biological targets.
Small-molecule fluorescent probes are of significant interest for understanding the physiological roles of various biomolecules. nih.gov The development of such probes often involves chemical reactions that lead to a change in fluorescence upon interaction with the target molecule. nih.gov For instance, fluorescent microparticles have been constructed for the selective detection of L-glutamic acid and L-aspartic acid, utilizing principles of aggregation-induced emission and Förster resonance energy transfer (FRET). nih.gov This approach could potentially be adapted for the development of probes based on peptides containing these amino acids.
Table 1: Potential Fluorescent Labeling Strategies for this compound
| Amino Acid Residue | Functional Group | Potential Labeling Chemistry | Example Fluorophores |
|---|---|---|---|
| Tyrosine | Phenol | Diazonium coupling, Mannich-type reactions | Coumarins, Fluoresceins |
| Aspartic Acid | Carboxylic Acid | Carbodiimide chemistry (e.g., EDC/NHS) | Amine-reactive dyes |
| N-terminus (Glycine) | Amine | Isothiocyanate or succinimidyl ester chemistry | Rhodamines, Cyanine dyes |
Integration with Advanced Materials Science for Novel Research Tool Development (e.g., bio-sensors, immobilization)
The integration of this compound with advanced materials is a plausible future research direction, although no specific studies have been published. The peptide could be immobilized on various surfaces to create novel biosensors. For example, the aspartic acid residue's carboxyl group or the N-terminal amine group could be used for covalent attachment to sensor surfaces.
The field of biosensors has seen significant advancements, with many designs focusing on analytes like glucose. mdpi.com However, there is a growing need for biosensors that can detect L-amino acids, which are important diagnostic markers. mdpi.com Rational protein engineering has been used to create ligand-specific biosensors for aromatic amino acids like phenylalanine and tyrosine. nih.gov This demonstrates the potential for developing sensors that can specifically recognize peptides containing these residues.
Immobilization of enzymes and peptides onto solid supports is a common strategy to enhance their stability and reusability. nih.gov For instance, enzymes have been immobilized on silica (B1680970) gel, with optimal conditions for immobilization determined through statistical methods. nih.gov Similar methodologies could be applied to immobilize this compound for various applications.
Exploitation in Microfluidics and Lab-on-a-Chip Systems for High-Throughput Analysis
There is no existing research on the use of this compound in microfluidic systems. However, lab-on-a-chip technologies offer a promising platform for the high-throughput analysis of peptide interactions and functions. A microfluidic device could be designed to study the binding of this tetrapeptide to target proteins or to screen for its potential biological activities.
Microfluidic systems have been developed for the online monitoring of amino acid secretion from islets of Langerhans, integrating derivatization and electrophoretic separation on a single chip. nih.gov These systems can resolve multiple amino acids with high sensitivity. nih.gov Such technology could be adapted to analyze the cleavage or modification of this compound by enzymes in a high-throughput manner. Furthermore, microfluidic devices are increasingly used for the synthesis and optimization of lipid nanoparticles for the delivery of nucleic acid cargos, showcasing the versatility of this technology. upenn.edu
Table 2: Potential Microfluidic Applications for this compound
| Application | Microfluidic Technique | Potential Outcome |
|---|---|---|
| Enzyme Kinetics | Droplet microfluidics | High-throughput screening of enzyme inhibitors or activators |
| Binding Assays | Surface plasmon resonance (SPR) integrated microfluidics | Determination of binding affinity to target molecules |
| Cellular Uptake | Cell-based microfluidic assays | Quantification of peptide uptake into living cells |
Theoretical Frameworks for Predicting Peptide-Membrane Interactions and Permeability
While no specific computational studies on this compound were found, theoretical frameworks are crucial for predicting how peptides interact with and permeate biological membranes. nih.govresearchgate.net Such predictions are vital for the development of peptide-based therapeutics. frontiersin.orgnih.gov
Computational methods, including molecular dynamics simulations and machine learning algorithms, are used to screen large libraries of peptides for their ability to cross cell membranes. nih.govresearchgate.net These models often consider physicochemical properties such as lipophilicity, aromaticity, and molecular flexibility. researchgate.net For instance, the potential of mean force (PMF) is a key component in molecular dynamics simulations used to study membrane permeability. nih.gov
Recent advancements have led to the development of deep learning models, such as the Cyclic Peptide Membrane Permeability prediction model (CPMP), which has shown strong performance in predicting the membrane permeability of cyclic peptides. frontiersin.orgnih.gov Although this compound is a linear peptide, similar machine learning approaches could be trained on datasets of linear peptides to predict its permeability. Coarse-grained molecular dynamics simulations are another powerful tool to study peptide-membrane interactions on longer timescales. researchgate.net
Identification of Novel Post-Translational Modifications and Their Functional Implications within Peptide Research
Post-translational modifications (PTMs) are crucial for regulating the structure and function of peptides and proteins. nih.govthermofisher.com While there is no specific research on the PTMs of this compound, its amino acid composition suggests several possibilities for modification.
The tyrosine residue can be phosphorylated, a common PTM that plays a key role in signaling pathways. ambiopharm.com The aspartic acid residue can be subject to modifications such as glycosylation. thermofisher.comwikipedia.org The N-terminus can be acetylated, which can affect the peptide's charge and stability. ambiopharm.com
The study of PTMs is essential as they can significantly impact a peptide's biological activity, stability against proteolytic degradation, and pharmacokinetic properties. nih.govambiopharm.com For example, the incorporation of unnatural amino acids or chemical modifications can enhance a peptide's resistance to proteolysis. nih.gov The selective modification of the peptide backbone is a rapidly developing area that is crucial for understanding peptide conformation and function. rsc.org
Table 3: Potential Post-Translational Modifications of this compound
| Modification | Target Residue/Site | Potential Functional Implication |
|---|---|---|
| Phosphorylation | Tyrosine | Modulation of signaling pathways, altered protein-protein interactions |
| Glycosylation | Aspartic Acid (N-linked) | Increased solubility, altered stability and immunogenicity |
| Acetylation | N-terminus (Glycine) | Increased stability, altered charge |
| Sulfation | Tyrosine | Altered binding affinity and biological activity |
| Methylation | Aspartic Acid | Regulation of protein function and signaling |
Q & A
Q. What experimental controls are essential when studying the peptide’s interactions with metal ions or small molecules?
- Methodological Answer : Include negative controls (e.g., peptide-free solutions) and positive controls (e.g., known chelators like EDTA). Use isothermal titration calorimetry (ITC) or fluorescence quenching assays to quantify binding constants. Ensure ionic strength and temperature are consistent across trials to avoid confounding effects .
Advanced Research Questions
Q. How can contradictory findings regarding the bioactivity of this compound in cell signaling pathways be resolved?
- Methodological Answer : Systematically compare experimental variables such as cell type (e.g., primary vs. immortalized lines), peptide concentration ranges, and incubation times. Employ phosphoproteomics to map downstream signaling nodes (e.g., MAPK/ERK pathways) and validate results with siRNA knockdowns. Cross-reference studies using standardized assays (e.g., luciferase reporters) to isolate confounding factors .
Q. What strategies are effective for elucidating the peptide’s conformational dynamics in aqueous vs. lipid-rich environments?
- Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models to predict tertiary structures. Validate predictions experimentally via circular dichroism (CD) spectroscopy in micellar systems or membrane-mimetic solvents (e.g., DPC micelles). Compare data with X-ray crystallography or cryo-EM if crystalline forms are obtainable .
Q. How should researchers design a systematic review to evaluate the compound’s potential therapeutic applications across preclinical studies?
- Methodological Answer : Follow PRISMA guidelines to screen studies for bias (e.g., randomization, blinding). Extract data on efficacy metrics (e.g., IC50 values, in vivo toxicity) and stratify by model organism or disease context. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and publication bias. Highlight gaps, such as limited pharmacokinetic data in mammalian systems .
Methodological Standardization and Reproducibility
Q. What steps are critical for standardizing synthesis protocols to ensure batch-to-batch consistency?
- Methodological Answer : Implement quality control checkpoints (e.g., HPLC purity >95%, MS verification) at each synthesis step. Document resin loading efficiency and deprotection times for Fmoc chemistry. Use orthogonal protection for aspartic acid to prevent side-chain reactions. Share raw analytical data (e.g., chromatograms, spectra) in supplementary materials .
Q. How can in silico modeling improve the design of derivatives with enhanced metabolic stability?
- Methodological Answer : Apply QSAR models to predict enzymatic cleavage sites (e.g., tyrosine-glycine bonds) and modify residues with D-amino acids or methyl groups. Validate predictions using in vitro microsomal assays and LC-MS/MS metabolite profiling. Cross-validate computational tools (e.g., AutoDock, Rosetta) to prioritize synthetic targets .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in cell-based assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Account for plate-to-plate variability via normalization to internal controls (e.g., untreated wells). Report confidence intervals and use ANOVA with post-hoc tests for multi-group comparisons. Pre-register analysis plans to reduce selective reporting .
Q. How should researchers address discrepancies in reported binding affinities for the peptide’s interaction with extracellular receptors?
- Methodological Answer : Replicate experiments using identical receptor isoforms and ligand concentrations (e.g., nM vs. µM ranges). Compare assay formats (e.g., SPR vs. radioligand binding) and buffer conditions. Perform competitive binding assays with known antagonists to confirm specificity. Publish raw datasets to facilitate cross-study validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
